molecular formula C19H29N3O3S B2874162 1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea CAS No. 2380087-51-2

1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea

Cat. No.: B2874162
CAS No.: 2380087-51-2
M. Wt: 379.52
InChI Key: WVOFSIYBMYWSDN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinylthianyl group, and a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-2-25-17-5-3-16(4-6-17)21-18(23)20-15-19(7-13-26-14-8-19)22-9-11-24-12-10-22/h3-6H,2,7-15H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOFSIYBMYWSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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